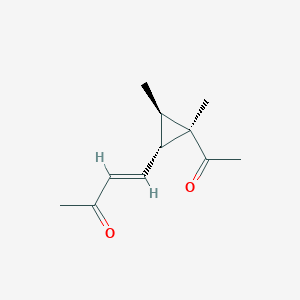

Hamavellone B

説明

Significance of Cyclopropane Natural Products in Chemical Biology

Natural products containing a cyclopropane ring are of considerable interest in chemical biology due to the unique structural and chemical properties conferred by this three-membered carbocyclic moiety. nih.govresearchgate.net The inherent ring strain of approximately 27.5 kcal/mol makes the cyclopropane ring unique among carbocycles in its properties and reactivity. unl.pt This strained ring system is often crucial for the biological activity of the molecule. nih.govresearchgate.net

The presence of a cyclopropane unit can impart specific steric and electronic effects, influencing the molecule's conformation and interaction with biological targets. mdpi.com These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, and immunosuppressive properties. unl.ptmdpi.com The structural diversity of cyclopropane-containing natural products is vast, encompassing terpenoids, alkaloids, steroids, and polyketides. researchgate.net Nature has evolved diverse enzymatic strategies to construct this strained ring, often involving key intermediates such as carbocations, carbanions, or carbon radicals. nih.govresearchgate.net The study of these biosynthetic pathways provides valuable insights for the development of new synthetic methodologies. sioc-journal.cn

Overview of Hamavellone B as a Fungal Secondary Metabolite

This compound is a novel cyclopropyl diketone that was first isolated from the soil fungus Hamigera avellanea BCC 17816. researchgate.net It belongs to a rare class of open-chain alkyl-cyclopropyl ketones found in microbes. researchgate.net The structure of this compound was elucidated through analysis of NMR and MS data. researchgate.net Subsequently, its absolute configuration was established through the first total synthesis of (+)-hamavellone B. acs.orgnih.gov

This fungal secondary metabolite has been the subject of further isolation studies, having also been identified from the deep-sea-derived fungus Aspergillus sydowii MCCC 3A00324. researchgate.netsemanticscholar.org this compound is a polyketide, a class of secondary metabolites synthesized by many fungi. researchgate.netresearchgate.net Research has shown that this compound exhibits several biological activities, including antimalarial, anti-inflammatory, and antiviral properties. researchgate.netsemanticscholar.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H16O2 | npatlas.orgnaturalproducts.net |

| Molecular Weight (Da) | 180.2470 | npatlas.org |

| Accurate Mass (Da) | 180.1150 | npatlas.org |

| Class | Organic oxygen compounds | naturalproducts.net |

| Super Class | Organic oxygen compounds | naturalproducts.net |

| Sub Class | Acryloyl compounds | naturalproducts.net |

Table 2: Biological Activities of this compound

| Activity | IC50 Value | Target/Assay | Source |

| Antimalarial | 5.2 µg/mL | - | researchgate.net |

| Anti-inflammatory | 3.6 - 22.8 µM | - | researchgate.net |

| Antiviral (H1N1) | 35.8 µM | Cytopathic effect reduction | semanticscholar.orgnih.gov |

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is multifaceted, driven by its unique chemical structure and promising biological activities. A primary objective is the total synthesis of this compound and its analogs to confirm its structure, establish its absolute configuration, and provide material for further biological evaluation. acs.orgrsc.org The development of enantioselective cyclopropanation methods is a key aspect of these synthetic efforts. acs.orgnih.govrsc.org

Another significant area of research is the continued exploration of its biological properties. This includes more in-depth studies of its antimalarial, anti-inflammatory, and antiviral activities to understand its mechanism of action and potential as a lead compound for drug development. researchgate.netsemanticscholar.org Furthermore, researchers are interested in the biosynthesis of this compound in its producing fungal strains to uncover the enzymatic machinery responsible for the formation of its unique cyclopropane ring. nih.gov Understanding its biosynthesis could pave the way for bioengineering approaches to produce novel analogs.

The isolation of this compound from different fungal species, including those from unique environments like deep-sea sediments, also prompts investigations into the ecological role of this secondary metabolite and the biodiversity of fungi capable of producing such compounds. researchgate.netsemanticscholar.orgmdpi.com

特性

分子式 |

C11H16O2 |

|---|---|

分子量 |

180.24 g/mol |

IUPAC名 |

(E)-4-[(1R,2R,3R)-2-acetyl-2,3-dimethylcyclopropyl]but-3-en-2-one |

InChI |

InChI=1S/C11H16O2/c1-7(12)5-6-10-8(2)11(10,4)9(3)13/h5-6,8,10H,1-4H3/b6-5+/t8-,10-,11+/m1/s1 |

InChIキー |

XCRDXWBECXOVPH-OSYLGYGNSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@]1(C)C(=O)C)/C=C/C(=O)C |

正規SMILES |

CC1C(C1(C)C(=O)C)C=CC(=O)C |

同義語 |

hamavellone B |

製品の起源 |

United States |

Origin and Isolation of Hamavellone B

Fungal Bioprospecting and Source Identification

Isolation from Deep-Sea-Derived Aspergillus sydowii Strains

In the continuous search for new bioactive metabolites from unique environments, researchers have turned to deep-sea fungi. mdpi.com Chemical investigation of the fermented cultures of Aspergillus sydowii strain MCCC 3A00324, isolated from a deep-sea sediment sample, resulted in the isolation of Hamavellone B. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net This fungus was sourced from the South Atlantic Ocean at a depth of 2246 meters. mdpi.com The isolation process involved chromatographic separation of the ethyl acetate extract of the fungal culture. mdpi.com Along with this compound, four novel related cyclopropane acids, named sydocyclopropanes A–D, were also discovered. mdpi.comnih.govresearchgate.netsemanticscholar.org Aspergillus sydowii is recognized as a rich source of structurally varied metabolites, including terpenoids, alkaloids, and polyketides. researchgate.netmdpi.com

| Isolation Data from Aspergillus sydowii | |

| Fungal Strain | Aspergillus sydowii MCCC 3A00324 mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net |

| Source | Deep-sea sediment mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net |

| Location | South Atlantic Ocean (13.6639° W, 14.2592° S) mdpi.com |

| Depth | -2246 meters mdpi.com |

| Associated Compounds | Sydocyclopropanes A–D mdpi.comnih.govresearchgate.netsemanticscholar.org |

Isolation from Soil Fungus Hamigera avellanea Strains

This compound was first discovered and isolated from the soil fungus Hamigera avellanea BCC 17816. semanticscholar.orgresearchgate.net This discovery, along with a related compound named Hamavellone A, was the result of screening soil-derived fungal extracts for bioactive molecules. researchgate.netresearchgate.net The isolation from H. avellanea marked the initial identification of this class of cyclopropyl diketones from a natural source. researchgate.net The genus Hamigera is known for producing a variety of biologically active compounds. kjmycology.or.kr The absolute configuration of the naturally occurring this compound was later determined to be (1S,2S,3S) through total synthesis. researchgate.netacs.org

| Isolation Data from Hamigera avellanea | |

| Fungal Strain | Hamigera avellanea BCC 17816 semanticscholar.orgresearchgate.net |

| Source | Soil researchgate.netresearchgate.net |

| Associated Compounds | Hamavellone A researchgate.netresearchgate.net |

| Initial Finding | First isolation of this compound researchgate.netresearchgate.net |

Historical Context of Monocyclic Cyclopropane Natural Products Discovery

The cyclopropane ring is a strained, three-membered carbocycle that, while relatively simple in structure, is a key feature in a wide array of natural products. marquette.eduresearchgate.netrsc.org These compounds are found in various organisms, including bacteria, fungi, plants, and animals. researchgate.net

Structural Elucidation and Stereochemical Assignment of Hamavellone B

Spectroscopic Characterization of Hamavellone B Gross Structure

The initial step in unraveling the structure of this compound involved determining its planar or gross structure through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in establishing the molecular formula of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, HRESIMS analysis yielded a molecular formula of C₁₁H₁₆O₂. nih.govmdpi-res.com This information was critical in constraining the possible structural arrangements and providing the foundation for further spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provided the detailed atom-by-atom connectivity of this compound. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, NOESY) NMR experiments were conducted to piece together the molecular framework. mdpi.comsemanticscholar.orgresearchgate.net

The ¹H NMR spectrum revealed the presence of specific proton environments, while the ¹³C NMR spectrum identified the different types of carbon atoms in the molecule, including methyl, methylene, methine, and quaternary carbons, as well as carbonyl groups. nih.govresearchgate.nethmdb.ca Two-dimensional NMR experiments were then used to establish the connectivity between these atoms. For instance, COSY (Correlation Spectroscopy) experiments identified proton-proton coupling networks, and HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons, which helped to connect the various structural fragments. mdpi.comsemanticscholar.org

The NMR data for this compound were found to be similar to those of co-isolated, structurally related compounds, which aided in the initial structural proposals. mdpi.comsemanticscholar.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Determination of Absolute Configuration

With the gross structure established, the next challenge was to determine the absolute configuration of the stereogenic centers in this compound. This involves defining the precise three-dimensional arrangement of atoms in space.

Quantum Chemical Calculations of Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The experimental ECD spectrum of this compound was compared with the theoretical spectra calculated using quantum chemical methods. mdpi.comsemanticscholar.orgresearchgate.net Specifically, time-dependent density functional theory (TDDFT) is often employed for this purpose. mdpi.comsemanticscholar.org By comparing the experimental and calculated ECD curves, the absolute stereochemistry of the molecule can be confidently assigned. mdpi.comsemanticscholar.orgresearchgate.net

Integration of NMR Data and DP4+ Probability Analyses

To further bolster the stereochemical assignment, advanced computational methods such as DP4+ (Diastereomer Population and Probability) analysis were utilized. mdpi.comsemanticscholar.orgnih.gov DP4+ is a statistical method that compares experimental NMR chemical shifts with those calculated for all possible stereoisomers of a molecule. conicet.gov.ar By calculating the probability of each isomer being the correct one, DP4+ provides a high level of confidence in the stereochemical assignment. nih.gov This method has proven to be a valuable tool in the structural elucidation of complex natural products. researchgate.net

Confirmation via Stereoselective Total Synthesis

The ultimate confirmation of the proposed structure and absolute configuration of this compound came from its stereoselective total synthesis. acs.orgacs.orgresearchgate.net This involves the chemical synthesis of the molecule in the laboratory with precise control over the formation of each stereocenter. The successful synthesis of a compound that is identical in all respects, including its spectroscopic data and optical rotation, to the natural product provides unequivocal proof of its structure. The first total synthesis of (+)-Hamavellone B not only confirmed its structure but also definitively established its absolute configuration. acs.org

Synthetic Endeavors for Hamavellone B

Landmark Total Synthesis of (+)-Hamavellone B

The first total synthesis of (+)-Hamavellone B was a significant achievement that not only provided a route to this natural product but also unequivocally established its absolute configuration. nih.govacs.org A key strategic element of this synthesis was the early introduction of the chiral cyclopropane core, which carried all the necessary stereocenters and functional groups for the subsequent elaboration into the final target molecule. acs.org

The synthesis commenced with a chiral oxazaborolidinium ion-catalyzed asymmetric cyclopropanation reaction, which will be discussed in detail in the subsequent sections. This pivotal step furnished a highly functionalized cyclopropane intermediate with excellent enantioselectivity (up to >99% ee). nih.govacs.org This intermediate served as a versatile building block, and its synthetic utility was demonstrated through a series of transformations to complete the total synthesis of (+)-Hamavellone B. nih.govacs.org The successful synthesis validated the proposed structure of the natural product and provided a pathway for the preparation of analogs for further biological investigation.

Enantioselective Cyclopropanation Methodologies in Hamavellone B Synthesis

The construction of the chiral cyclopropane ring is the cornerstone of this compound synthesis. The development of efficient and highly stereoselective cyclopropanation methods has been crucial to accessing this complex natural product.

A pivotal breakthrough in the synthesis of this compound was the development of an asymmetric cyclopropanation catalyzed by a chiral oxazaborolidinium ion. nih.govacs.org This methodology involves the reaction of α- or α,β-substituted acroleins with α-alkyl-α-diazoesters. nih.govacs.org The chiral oxazaborolidinium ion acts as a Lewis acid catalyst, activating the acrolein for a Michael-initiated ring closure (MIRC) reaction with the diazoester. acs.orgrsc.org

This catalytic system has proven to be highly effective, affording chiral functionalized cyclopropanes in high yields and with exceptional levels of enantioselectivity, often exceeding 99% ee. nih.govacs.orgacs.org The reaction exhibits broad substrate scope, tolerating various substituents on both the acrolein and the diazoester. nih.govacs.org The success of this method in the total synthesis of (+)-Hamavellone B highlights the power of chiral oxazaborolidinium ion catalysis for the construction of complex chiral molecules. nih.govacs.orgsigmaaldrich.com

Table 1: Key Features of Chiral Oxazaborolidinium Ion-Catalyzed Cyclopropanation

| Feature | Description |

| Catalyst | Chiral Oxazaborolidinium Ion |

| Reaction Type | Asymmetric Cyclopropanation (Michael-Initiated Ring Closure) |

| Reactants | α- or α,β-substituted acroleins and α-alkyl-α-diazoesters |

| Key Outcome | High to excellent enantioselectivities (up to >99% ee) |

| Application | First total synthesis of (+)-Hamavellone B |

A significant challenge in the synthesis of this compound is the creation of a cyclopropane ring bearing a quaternary stereogenic center. The chiral oxazaborolidinium ion-catalyzed cyclopropanation effectively addresses this challenge. nih.govacs.org By employing α-alkyl-α-diazoesters, this method allows for the formation of cyclopropanes with a quaternary carbon center that is fully substituted with alkyl groups. acs.org

The ability to construct such sterically congested centers with high stereocontrol is a testament to the efficacy of this catalytic system. ua.es The reaction proceeds with virtually complete trans-diastereoselectivity, further enhancing its synthetic utility. acs.org The development of methods for the catalytic asymmetric construction of chiral quaternary stereocenters remains an active area of research in organic chemistry, and the synthesis of this compound serves as a prime example of the successful application of these principles. ua.esresearchgate.net

Chiral Oxazaborolidinium Ion-Catalyzed Asymmetric Cyclopropanation

Strategic Approaches to Cyclopropane Ring Construction in Natural Product Synthesis

The synthesis of cyclopropane-containing natural products like this compound has spurred the development of various ingenious strategies for constructing the three-membered ring. rsc.org These methods can be broadly categorized into [2+1] cycloadditions and intramolecular 1,3-ring closures. rsc.org

The Michael-initiated ring closure (MIRC) reaction, a type of [2+1] cycloaddition, has emerged as a particularly powerful tool for the stereoselective synthesis of cyclopropanes. rsc.org This approach, exemplified in the this compound synthesis, involves the addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org Other notable [2+1] strategies include the Simmons-Smith cyclopropanation and transition-metal-catalyzed decomposition of diazo compounds. rsc.org

Intramolecular 1,3-ring closure strategies, while sometimes entropically disfavored, offer an efficient means to construct polysubstituted cyclopropanes embedded within complex carbon skeletons. rsc.org These approaches, which include radical cyclizations and intramolecular nucleophilic cyclizations, can be highly regio- and stereoselective. rsc.org The diverse array of methods available for cyclopropane construction provides synthetic chemists with a versatile toolkit to tackle the synthesis of architecturally complex and biologically significant natural products. rsc.orgacs.org

Preclinical Biological Activity Spectrum of Hamavellone B

Antiviral Efficacy against Influenza A Virus (H1N1)

Research has demonstrated that Hamavellone B possesses antiviral properties, specifically against the influenza A virus subtype H1N1. nih.govmdpi.com Studies involving related cyclopropane acids isolated alongside this compound from the deep-sea-derived fungus Aspergillus sydowii have shown that this class of compounds exhibits a range of inhibitory activities against the A/WSN/33 (H1N1) virus strain. nih.govsemanticscholar.org

The antiviral activity of this compound against the influenza A/WSN/33 (H1N1) virus was evaluated using in vitro cellular assays. mdpi.comsemanticscholar.org In a study utilizing a cytopathic effect (CPE) reduction assay, Madin-Darby Canine Kidney (MDCK) cells were infected with the H1N1 virus to test the inhibitory effects of the compound. semanticscholar.org The results indicated that this compound inhibited H1N1 replication with a half-maximal inhibitory concentration (IC₅₀) value of 77.2 ± 3.5 µM. semanticscholar.orgresearchgate.net

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | A/WSN/33 (H1N1) | MDCK | 77.2 ± 3.5 | researchgate.net, semanticscholar.org |

Antimalarial Activity in Preclinical Models

This compound has been identified as a compound with potential antimalarial properties. kjmycology.or.kr In preclinical evaluations, it demonstrated activity against the malaria parasite. researchgate.net Research from studies on compounds isolated from the soil fungus Hamigera avellanea BCC 17816 reported that this compound exhibited antimalarial activity with a half-maximal inhibitory concentration (IC₅₀) of 5.2 μg/mL. researchgate.netresearchgate.net However, this study also noted that the compound showed comparable cytotoxicity. researchgate.net

| Compound | Activity | IC₅₀ | Associated Cytotoxicity | Reference |

|---|---|---|---|---|

| This compound | Antimalarial | 5.2 μg/mL | Comparable to its antimalarial IC₅₀ | researchgate.net, researchgate.net |

Assessment of Cellular Non-Cytotoxicity in Specific Cell Lines

The cytotoxicity of this compound has been assessed in different cell lines as part of its preclinical evaluation. In the context of antiviral testing, its effect on Madin-Darby Canine Kidney (MDCK) cells was determined. mdpi.comsemanticscholar.org Using a CellTiter-Glo assay, this compound was found to exhibit no cytotoxic activity at a concentration of 100 µM. semanticscholar.orgresearchgate.net

In contrast, during the assessment of its antimalarial activity, this compound was reported to have a cytotoxic effect that was comparable to its effective inhibitory concentration against the malaria parasite. researchgate.netresearchgate.net

| Compound | Cell Line | Assay Context | Finding | Concentration | Reference |

|---|---|---|---|---|---|

| This compound | MDCK | Antiviral (H1N1) | Non-cytotoxic | 100 µM | researchgate.net, semanticscholar.org |

| This compound | Not Specified | Antimalarial | Cytotoxic | Comparable to antimalarial IC₅₀ (5.2 μg/mL) | researchgate.net, researchgate.net |

Structure-activity Relationship Sar Studies of Hamavellone B and Analogs

Correlating Structural Motifs with Antiviral Potency

Research into the antiviral properties of Hamavellone B and related cyclopropane derivatives has highlighted the importance of specific structural components in determining their efficacy against viruses such as H1N1 influenza.

Modifications to the side chain at the C-1 position of the cyclopropane ring have a significant impact on the anti-H1N1 activity. A preliminary analysis of the structure-activity relationships of this compound and its analogs, sydocyclopropanes A-D, revealed that the nature of this side chain is a key determinant of antiviral potency. semanticscholar.org

For instance, sydocyclopropane A, which possesses a methyl 2-hydroxy-4-oxobutanoate side chain at the C-1 position, demonstrated the most significant antiviral activity among the tested compounds, with an IC50 value of 26.7 µM against the A/WSN/33 (H1N1) virus. semanticscholar.org In contrast, sydocyclopropane C, which has a different side chain, exhibited a much lower potency with an IC50 value of 77.2 µM. semanticscholar.org This suggests that the methyl 2-hydroxy-4-oxobutanoate moiety is a critical pharmacophore for enhancing the anti-H1N1 activity of these cyclopropane derivatives. semanticscholar.orgmdpi-res.com

Table 1: Anti-H1N1 Activity of this compound and Analogs

| Compound | C-1 Side Chain | IC50 (µM) semanticscholar.org |

|---|---|---|

| Sydocyclopropane A | Methyl 2-hydroxy-4-oxobutanoate | 26.7 |

| This compound | Not specified in the provided text | - |

| Sydocyclopropane C | Not specified in the provided text | 77.2 |

| Sydocyclopropane D | Not specified in the provided text | 66.4 |

Chirality, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in the biological activity of a compound. khanacademy.orgnih.govmdpi.com In molecules with multiple chiral centers, different stereoisomers can exhibit distinct pharmacological profiles. libretexts.org However, in the case of the antiviral activity of this compound analogs, the chirality at the C-3 position of the cyclopropane ring appears to have a minimal effect. semanticscholar.org

A comparison of the anti-H1N1 activities of sydocyclopropane C and its C-3 epimer, sydocyclopropane D, supports this observation. semanticscholar.org Despite having opposite configurations at the C-3 chiral center, both compounds displayed comparable inhibitory effects, with IC50 values of 77.2 µM and 66.4 µM, respectively. semanticscholar.org This indicates that the stereochemistry at this particular position is not a major determinant of the antiviral potency against the H1N1 virus for this class of compounds.

Influence of Side Chain Modifications on Anti-H1N1 Activity (e.g., C-1 Substituents)

Methodological Frameworks in SAR Elucidation for Cyclopropane Derivatives

The elucidation of structure-activity relationships for cyclopropane derivatives employs a variety of methodological frameworks, leveraging both experimental and computational approaches. The unique structural and electronic properties of the cyclopropane ring make these studies particularly important for drug discovery. unl.ptunl.pt

SAR studies are essential for understanding how chemical structure relates to biological activity. frontiersin.orgnih.govnih.govmdpi.comrsc.org For cyclopropane-containing compounds, these studies often focus on how modifications to the cyclopropane ring itself or its substituents influence the compound's interaction with biological targets. unl.ptunl.pt The introduction of a cyclopropane ring can improve metabolic stability and lock a molecule into a bioactive conformation, potentially increasing its potency. unl.pt

Methodologies for SAR elucidation include the synthesis and biological evaluation of a series of analogs with systematic structural modifications. mdpi.commdpi.com For example, researchers might synthesize derivatives with different substituents on the cyclopropane ring or vary the stereochemistry of chiral centers to assess the impact on activity. mdpi.com Computational methods, such as molecular docking, can provide insights into the binding modes of these compounds with their target proteins, helping to rationalize observed SAR trends. plos.orgnih.govnih.gov These combined approaches are critical for the rational design of new and more effective therapeutic agents based on the cyclopropane scaffold. unl.ptbeilstein-journals.org

Biosynthetic Hypotheses and Pathways for Hamavellone B

Proposed Biogenetic Origin within Fungal Metabolism

Hamavellone B was first isolated from the soil fungus Hamigera avellanea BCC 17816. researchgate.netresearchgate.net Its unique structure, featuring a substituted cyclopropane ring, points towards a complex biosynthetic route. It is proposed that hamavellones A and B are pentaketide derivatives, originating from the polyketide pathway. rsc.org This hypothesis is supported by the common co-occurrence of polyketide-derived secondary metabolites in fungi. rochester.edu

The formation of the characteristic cyclopropane ring is a key step in the biosynthesis of this compound. In many biological systems, the construction of a cyclopropane ring from an alkene precursor is catalyzed by a class of enzymes known as cyclopropane synthases. nih.gov These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the source of the methylene group that is transferred across the double bond of an unsaturated fatty acid or polyketide intermediate. nih.govmdpi.com This mechanism has been well-established for the biosynthesis of cyclopropane fatty acids in bacteria and some plants. osti.gov While a specific cyclopropane synthase for this compound has not yet been identified, it is hypothesized that a similar enzymatic strategy is employed in its fungal biosynthesis. The proposed polyketide precursor would undergo cyclopropanation at a specific position on the aliphatic chain, followed by further enzymatic modifications to yield the final diketone structure of this compound.

The isolation of related cyclopropane-containing compounds, such as sydocyclopropanes from the deep-sea-derived fungus Aspergillus sydowii, further supports the existence of a conserved fungal pathway for the biosynthesis of such structures. nih.gov

Genetic Basis for this compound Biosynthesis

The genes responsible for the biosynthesis of fungal secondary metabolites are often organized in contiguous biosynthetic gene clusters (BGCs). mdpi.com These clusters typically encode the core biosynthetic enzymes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), along with tailoring enzymes that modify the initial scaffold. nih.gov

To date, the specific biosynthetic gene cluster for this compound has not been experimentally characterized. However, the proposed polyketide origin of this compound strongly suggests the involvement of a PKS gene. Genome mining of Hamigera species has revealed a rich diversity of secondary metabolite gene clusters, indicating a significant potential for the production of novel compounds. unl.pt The identification of the this compound BGC would likely involve sequencing the genome of Hamigera avellanea and searching for a PKS-containing cluster that also includes a putative cyclopropane synthase gene and other necessary tailoring enzymes, such as oxidoreductases.

The discovery of a homologous gene to bacterial cyclopropane fatty acid synthases in the basidiomycete fungus Coprinopsis cinerea provides evidence that the genetic machinery for cyclopropane formation exists in fungi, although its direct link to polyketide biosynthesis remains to be established in the context of this compound. researchgate.net The elucidation of the this compound gene cluster is a critical step towards understanding and manipulating its production.

Chemoenzymatic and Synthetic Biology Prospects for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for chemoenzymatic and synthetic biology approaches. These strategies can be employed to not only understand the intricate enzymatic steps but also to produce novel analogs of this compound with potentially enhanced biological activities. nih.gov

One of the key challenges and opportunities lies in the heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae. frontiersin.org This would allow for the systematic deletion or overexpression of individual genes within the cluster to determine their specific roles in the biosynthetic pathway. Such studies would confirm the identity of the core PKS, the cyclopropane synthase, and the various tailoring enzymes. rsc.orgrsc.org

Chemoenzymatic synthesis offers a powerful tool for creating a library of this compound derivatives. rochester.eduacs.org By combining chemical synthesis of modified precursors with the enzymatic machinery of the biosynthetic pathway, it is possible to generate novel compounds that are not accessible through traditional chemical synthesis alone. For instance, engineered enzymes, such as myoglobin variants, have been shown to catalyze cyclopropanation reactions, offering a potential biocatalytic route to the core cyclopropane scaffold. rsc.org Furthermore, the tailoring enzymes from the this compound pathway, once identified and characterized, could be used as biocatalysts to modify synthetic substrates, leading to a diverse range of new chemical entities. researchgate.netnih.gov

The development of synthetic biology tools for filamentous fungi is rapidly advancing, providing a robust platform for engineering the biosynthesis of complex natural products like this compound. nih.gov The ability to refactor and optimize the biosynthetic pathway could lead to improved production titers and the creation of "unnatural" natural products with tailored properties.

Advanced Research Methodologies Applied to Hamavellone B

Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling have become indispensable tools in the investigation of complex natural products like Hamavellone B. These methods provide insights into molecular structure and properties that are often difficult to obtain through experimental means alone.

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical to the biological function of a molecule. Quantum chemical calculations have been instrumental in determining the absolute configuration of this compound and its related analogs.

The gross structures of novel cyclopropane acids, sydocyclopropanes A–D, which are congeners of this compound isolated from the deep-sea fungus Aspergillus sydowii, were initially established using spectroscopic data such as HRESIMS and NMR. Current time information in Bangalore, IN.nih.gov However, to resolve their absolute configurations, researchers employed quantum chemical calculations of Electronic Circular Dichroism (ECD) and NMR data. Current time information in Bangalore, IN.nih.gov This was done in conjunction with DP4+ probability analyses, a sophisticated and reliable method for stereochemical assignment when only one set of experimental data is available. Current time information in Bangalore, IN.nih.govturkjps.org The total synthesis of (+)-hamavellone B was also a key step in definitively establishing the absolute configuration of the natural product. researchgate.netacs.org The use of chiral oxazaborolidinium ion-catalyzed asymmetric cyclopropanation was a critical step in this synthetic route. researchgate.netmdpi.com

The process for stereochemical assignment using these computational methods typically involves:

Generation of all possible stereoisomers of the molecule.

Conformational searching for each isomer to identify low-energy conformers.

Optimization of the geometries of these conformers.

Calculation of theoretical ECD and NMR spectra for each isomer.

Comparison of the calculated spectra with the experimental data to determine the most likely stereoisomer. nih.gov

Table 1: Computational Methods for Stereochemical Assignment of this compound and Analogs

| Method | Application | Reference |

|---|---|---|

| ECD Calculations | Determination of absolute configuration by comparing calculated and experimental spectra. | Current time information in Bangalore, IN.nih.govnih.gov |

| NMR Calculations | Used alongside ECD to resolve absolute configurations. | Current time information in Bangalore, IN.nih.gov |

| DP4+ Probability Analysis | Statistical method to assign stereochemistry based on NMR data. | Current time information in Bangalore, IN.nih.govturkjps.org |

| Total Synthesis | Definitive confirmation of the absolute configuration of (+)-hamavellone B. | researchgate.netacs.orgmdpi.com |

While this compound has demonstrated biological activities, such as antiviral and antimalarial effects, specific molecular dynamics (MD) simulations and ligand-target docking studies for this compound have not yet been extensively reported in the literature. Current time information in Bangalore, IN.researchgate.net A comprehensive review on the secondary metabolites of Aspergillus sydowii, a known producer of this compound, suggests that molecular dynamic and docking studies should be a clear target for future research to better understand its mechanism of action. Current time information in Bangalore, IN.

In principle, these computational techniques could be applied to:

Identify potential protein targets: Docking simulations could screen libraries of biological macromolecules to identify proteins that this compound is likely to bind to.

Predict binding modes: Once a target is identified, docking can predict the most favorable orientation of this compound within the protein's binding site.

Analyze binding stability: MD simulations can then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the dynamics of the interaction. plos.orgscielo.org.za

Given its antiviral activity against the H1N1 influenza virus, a potential application of these methods would be to perform docking studies with key viral proteins, such as neuraminidase or hemagglutinin, to investigate the molecular basis of its inhibitory effects. Current time information in Bangalore, IN.nih.gov Similarly, for its antimalarial activity, docking studies could explore its interaction with essential enzymes of Plasmodium falciparum. researchgate.net

Quantum Chemical Calculations for Stereochemical Assignments

Derivatization Strategies for this compound Analogs and Lead Compound Potential

This compound has been identified as a potential lead compound due to its demonstrated biological activities. researchgate.netresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The process of chemically modifying a lead compound to improve its potency, selectivity, or pharmacokinetic parameters is known as lead optimization. researchgate.net

This compound, isolated from the soil fungus Hamigera avellanea, exhibited antimalarial activity with an IC50 of 5.2 μg/mL. researchgate.net It has also shown antiviral effects against the A/WSN/33 (H1N1) virus with an IC50 value of 35.8 μM. Current time information in Bangalore, IN. These activities make it an attractive starting point for the development of new therapeutic agents.

While specific derivatization strategies for this compound are not extensively detailed, research on related compounds provides a proof of concept. For instance, structural modification of other fungal metabolites has led to the generation of new derivatives with improved anti-inflammatory activity. researchgate.net Similarly, the total synthesis of (+)-hamavellone B opens up possibilities for synthetic modifications to create a library of analogs. acs.orgmdpi.com These analogs could then be screened for enhanced biological activity and improved drug-like properties. A review on metabolites from Aspergillus sydowii also points to derivatization as a key area for future research to explore the full therapeutic potential of these compounds. Current time information in Bangalore, IN.

Fermentation and Cultivation Optimization for Enhanced Production

The production of this compound in sufficient quantities for further research and development relies on efficient fermentation and cultivation of the producing fungal strains.

This compound has been isolated from the deep-sea sediment-derived fungus Aspergillus sydowii MCCC 3A00324. Current time information in Bangalore, IN.nih.gov Deep-sea fungi are a promising source of novel secondary metabolites, likely due to the unique and extreme environmental conditions they inhabit. nih.gov

The general methodology for cultivating such fungi involves:

Isolation: The fungal strain is isolated from deep-sea sediment samples.

Culture: The fungus is grown on a suitable solid medium, such as potato dextrose agar (PDA), to obtain a pure culture.

Fermentation: For larger-scale production, the fungus is typically cultured in a liquid medium, such as potato dextrose broth (PDB), in flasks or bioreactors. The fermentation is carried out for a specific period under controlled conditions of temperature and agitation.

Extraction: After fermentation, the fungal mycelium and the culture broth are separated. The secondary metabolites are then extracted from both using organic solvents like ethyl acetate. nih.gov

Optimization of fermentation conditions, such as media composition, pH, temperature, and aeration, is crucial for maximizing the yield of the desired compound. nih.govmdpi.com

One of the challenges in natural product discovery is that many biosynthetic gene clusters in fungi are "silent" under standard laboratory culture conditions and are not expressed. Cocultivation, the simultaneous cultivation of two or more different microorganisms, is an emerging strategy to induce the production of these cryptic secondary metabolites. nih.gov The interaction between the microorganisms can mimic their natural competitive environment, triggering the activation of silent gene clusters as a defense mechanism. nih.gov

While there are no specific reports on the use of cocultivation to enhance this compound production, studies on its known producer, Aspergillus sydowii, have shown the effectiveness of this technique. For example, the cocultivation of Aspergillus sydowii with the bacterium Bacillus subtilis has been shown to induce the production of novel antibacterial metabolites that were not detected in monocultures. nih.gov This suggests that a cocultivation approach could be a promising strategy to increase the yield of this compound or to produce novel, structurally related analogs from Aspergillus sydowii or Hamigera avellanea. nih.gov

Deep-Sea Derived Fungal Cultivation Methodologies

Advanced Spectroscopic and Analytical Techniques in Natural Product Chemistry

The elucidation of the chemical structure and stereochemistry of novel natural products like this compound relies heavily on a suite of advanced spectroscopic and analytical methodologies. The journey from isolation to complete structural assignment involves a synergistic application of techniques that probe the molecule's atomic connectivity, functional groups, and three-dimensional arrangement. For this compound, a polyketide with a unique cyclopropane motif, these advanced methods were not just confirmatory but essential for its definitive characterization. researchgate.netnih.gov

The initial isolation of this compound from the soil fungus Hamigera avellanea and later from the deep-sea-derived fungus Aspergillus sydowii utilized a combination of chromatographic techniques. nih.govresearchgate.netresearchgate.net These methods, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), were crucial for obtaining the compound in a pure form suitable for spectroscopic analysis. researchgate.net

The gross structure of this compound was established through detailed analyses of its spectroscopic data. nih.govresearchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the exact molecular formula, which was a critical first step in determining the degrees of unsaturation and the elemental composition of the molecule. nih.govsemanticscholar.org

Infrared (IR) spectroscopy offered initial clues about the functional groups present, with characteristic absorption bands indicating hydroxy and carbonyl functionalities. researchgate.net However, the core of the structural elucidation work was performed using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net ¹H NMR spectra revealed the number and types of protons, while ¹³C NMR spectra identified the different carbon environments, including carbonyls and the unique upfield signals characteristic of the cyclopropane ring. nih.govsemanticscholar.org

To piece together the molecular skeleton, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were indispensable. These experiments map the connectivity between protons and carbons, allowing researchers to build the structure fragment by fragment.

The final and most challenging aspect of the structure elucidation was determining the absolute stereochemistry of the chiral centers in this compound. This was definitively established through the total synthesis of the molecule. researchgate.netnih.gov Additionally, for congeners of this compound isolated from Aspergillus sydowii, the absolute configurations were resolved using quantum chemical calculations of Electronic Circular Dichroism (ECD) and NMR data, combined with DP4+ probability analysis. nih.govresearchgate.net This computational approach is a powerful modern tool for assigning stereochemistry to complex natural products.

Detailed Research Findings

The application of these techniques provided a detailed picture of this compound's structure. HRESIMS analysis established its molecular formula, and comprehensive NMR analysis provided the necessary data for its planar structure. nih.gov

Table 1: Spectroscopic and Analytical Techniques Used for this compound

| Technique | Purpose | Reference |

|---|---|---|

| Chromatography (Silica Gel, TLC, HPLC) | Isolation and purification of the compound. | researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular formula. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., carbonyl, hydroxyl). | researchgate.net |

| 1D NMR (¹H and ¹³C) | Provided information on the types and number of protons and carbons. | nih.govsemanticscholar.org |

| 2D NMR (COSY, HMBC, HSQC) | Established the connectivity between atoms to determine the planar structure. | researchgate.net |

| Total Synthesis | Confirmed the proposed structure and determined the absolute stereochemistry. | researchgate.netacs.org |

| Quantum Chemical Calculations (ECD, DP4+) | Used to determine the absolute configuration of related compounds, supporting the stereochemical assignment. | nih.govresearchgate.net |

The NMR data is foundational for the structural assignment. The reported chemical shifts for this compound when isolated alongside sydocyclopropanes from Aspergillus sydowii are detailed below. Comparison of this data with that of newly discovered, related compounds was instrumental in their characterization. nih.govsemanticscholar.org

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

|---|---|---|

| 1 | 36.5 (C) | |

| 2 | 33.9 (CH) | 1.81 (m) |

| 3 | 29.2 (CH) | 0.99 (m) |

| 4 | 211.2 (C) | |

| 5 | 34.4 (CH₂) | 2.35 (m), 2.46 (m) |

| 6 | 12.0 (CH₃) | 1.04 (d, 6.9) |

| 7 | 16.5 (CH₃) | 1.43 (s) |

| 8 | 29.6 (CH₃) | 2.27 (s) |

| 9 | 176.6 (C) |

Data derived from studies on co-isolated compounds. nih.govsemanticscholar.org

This integrated approach, combining separation science, multiple forms of spectroscopy, chemical synthesis, and computational analysis, represents the modern standard in natural product chemistry for unambiguously determining the structure of novel compounds like this compound. amazonaws.comslu.senih.gov

Future Directions in Hamavellone B Research

Elucidation of Specific Molecular Targets and Precise Mechanism of Action

The future of research on Hamavellone B is critically dependent on identifying its specific molecular targets to understand its mechanism of action. Currently, while bioactivities have been reported, the precise proteins, enzymes, or cellular pathways that this compound interacts with to exert its effects remain largely uncharacterized. For instance, its reported antiviral and antimalarial activities provide a starting point for investigation. researchgate.netresearchgate.net Future studies will likely involve target identification techniques such as affinity chromatography, where this compound is immobilized to pull down its binding partners from cell lysates. Another approach is the use of computational molecular docking studies, which can predict potential binding sites on known protein targets, such as those essential for viral replication or parasite survival. acs.org The successful total synthesis of (+)-Hamavellone B, which confirmed its absolute configuration, is a crucial step, as it allows for the creation of probes for these biochemical assays. researchgate.netrsc.org Elucidating these mechanisms is essential for translating this natural product into a potential therapeutic lead.

Exploration of Novel Bioactivities and Broader Pharmacological Profiles

This compound has been primarily investigated for a narrow range of biological effects. Initial screenings have revealed its potential in specific areas, but a comprehensive pharmacological profile is yet to be established. The compound, isolated from the soil fungus Hamigera avellanea and the marine-derived fungus Aspergillus sydowii, has demonstrated notable antiviral and antimalarial properties. researchgate.netresearchgate.netnih.gov Specifically, it has shown activity against the A/WSN/33 (H1N1) influenza virus and has exhibited antimalarial effects. researchgate.netresearchgate.netnih.gov

However, fungi are known to produce metabolites with a wide spectrum of activities, including antibacterial, anti-inflammatory, and cytotoxic effects. researchgate.netmdpi.com Therefore, future research should involve screening this compound against a broader range of targets. This includes various strains of pathogenic bacteria and fungi, different cancer cell lines, and assays for anti-inflammatory and immunomodulatory activity. researchgate.net Discovering new bioactivities would significantly broaden the potential applications of this compound and its derivatives.

Synthetic Accessibility and Analog Design for Enhanced Biological Potency and Selectivity

The development of a robust and efficient synthetic pathway for this compound is a cornerstone for its future as a pharmacological tool or therapeutic agent. The first total synthesis of (+)-Hamavellone B was a significant achievement, as it not only confirmed the compound's absolute stereochemistry but also provided a blueprint for its laboratory production. researchgate.netrsc.org This synthesis utilized an enantioselective cyclopropanation, highlighting a viable strategy for constructing its unique cyclopropane ring, a rare feature in microbial natural products. researchgate.netresearchgate.netrsc.org

With a reliable synthetic route established, the focus can shift to the design and creation of analogs. By systematically modifying the structure of this compound—for example, by altering the side chains or modifying the cyclopropane ring—researchers can conduct structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features (pharmacophore) responsible for its biological effects. The goal of such analog design is to develop new compounds with enhanced potency against specific targets, improved selectivity to reduce off-target effects and cytotoxicity, and better pharmacological properties. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Fungal Secondary Metabolism

A comprehensive understanding of this compound requires looking beyond the molecule itself to the biological system that produces it. The integration of multi-omics data—genomics, transcriptomics, and metabolomics—offers a powerful approach to unravel the complexities of its biosynthesis by fungi like Aspergillus sydowii. nih.govresearchgate.net

Genomics: By sequencing the genome of the producing fungus, researchers can identify the biosynthetic gene cluster (BGC) responsible for this compound production. This cluster would likely contain genes for a polyketide synthase (PKS) and other tailoring enzymes that construct the final molecule. nih.gov

Transcriptomics: This technique analyzes the expression of genes under different conditions, revealing when the this compound BGC is activated. This can provide clues about the compound's natural role for the fungus and help optimize its production in laboratory cultures.

Metabolomics: This involves profiling all the small molecules, including this compound and its precursors, produced by the fungus. nih.gov When combined with genomic and transcriptomic data, it can help to fully map the biosynthetic pathway and discover novel, related compounds. biorxiv.org

Together, these multi-omics approaches provide a holistic view of fungal secondary metabolism, which can be leveraged to increase the production yield of this compound and to engineer the biosynthesis of novel, potent analogs. researchgate.net

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines for handling hazardous chemicals. Use PPE (gloves, goggles, lab coats) and conduct experiments in fume hoods. Maintain SDS (Safety Data Sheets) and train personnel in emergency procedures (e.g., spill containment). Document risk assessments in protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。